molecular formula C20H22BrN3O3S B12143547 N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide

N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide

Cat. No.: B12143547
M. Wt: 464.4 g/mol
InChI Key: WBGZLIICPURLNO-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a tetrahydro-2H-azepin-7-yl moiety, and a methylbenzenesulfonamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromophenyl isocyanate with 3,4,5,6-tetrahydro-2H-azepine in the presence of a suitable solvent and catalyst. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N-cyclohexyl-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea
  • 1-(4-bromophenyl)ethanone 3,4,5,6-tetrahydro-2H-azepin-7-ylhydrazone
  • N-(4-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride

Uniqueness

N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H22BrN3O3S

Molecular Weight

464.4 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-methylphenyl)sulfonyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea

InChI

InChI=1S/C20H22BrN3O3S/c1-15-6-12-18(13-7-15)28(26,27)23-20(25)24(17-10-8-16(21)9-11-17)19-5-3-2-4-14-22-19/h6-13H,2-5,14H2,1H3,(H,23,25)

InChI Key

WBGZLIICPURLNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C2=NCCCCC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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